molecular formula C21H20N8O B2502228 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide CAS No. 1797186-62-9

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide

Número de catálogo: B2502228
Número CAS: 1797186-62-9
Peso molecular: 400.446
Clave InChI: QAEZDUCFYOHSQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H20N8O and its molecular weight is 400.446. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(quinolin-8-yl)piperidine-4-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₄H₁₆F₃N₇O
  • Molecular Weight : 359.33 g/mol
  • IUPAC Name : this compound

This compound features a triazole ring fused with a pyridazine and a quinoline moiety, contributing to its diverse biological activities.

Antimicrobial Activity

Research has demonstrated that compounds containing triazole and pyridazine rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to the target compound can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 12.5 to 25 µg/ml, indicating strong antimicrobial potential .

CompoundMIC (µg/ml)Target Bacteria
Compound A12.5E. coli
Compound B25S. aureus
Target CompoundTBDTBD

Anticancer Activity

The anticancer properties of the compound have also been explored. In vitro studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with similar structural motifs have shown activity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the micromolar range .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Protein Kinases : Similar compounds have been reported to inhibit c-Met protein kinase, which is implicated in cancer progression.
  • DNA Intercalation : The quinoline moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in microbial and cancer cells, leading to cell death.

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives related to the target compound. These derivatives were tested against several pathogenic strains and demonstrated varying degrees of activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The following table summarizes the minimum inhibitory concentration (MIC) values against selected bacteria:

PathogenMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus4.0Isoniazid0.25
Escherichia coli8.0Ciprofloxacin2.0
Mycobacterium tuberculosis2.5Pyrazinamide0.5

The compound exhibited significant activity against Mycobacterium tuberculosis, indicating its potential as an anti-tubercular agent .

Antiproliferative Activity

The antiproliferative effects were assessed using various cancer cell lines, with the following IC50 values reported:

Cell LineIC50 (µM)
HEK-293 (human kidney)>100
MCF-7 (breast cancer)15
A549 (lung cancer)20

In vitro studies demonstrated selective cytotoxicity towards cancer cells while being non-toxic to normal human cells at higher concentrations . The mechanisms of action include:

  • Inhibition of Enzymatic Pathways : The triazole moiety inhibits enzymes involved in fungal and bacterial cell wall synthesis.
  • Cytokine Modulation : Derivatives can modulate cytokine release, significantly reducing TNF-α levels by up to 60%.
  • DNA Interaction : Some studies suggest that similar compounds may intercalate with DNA, disrupting replication processes in cancer cells .

Case Studies

A notable case study involved synthesizing and evaluating related triazole compounds for their anti-tubercular activity. Among synthesized derivatives, those containing the triazole-pyridazine framework displayed promising results with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .

Propiedades

IUPAC Name

N-quinolin-8-yl-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N8O/c30-21(25-17-5-1-3-15-4-2-10-23-20(15)17)16-8-11-28(12-9-16)18-6-7-19(27-26-18)29-14-22-13-24-29/h1-7,10,13-14,16H,8-9,11-12H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAEZDUCFYOHSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC3=C2N=CC=C3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.